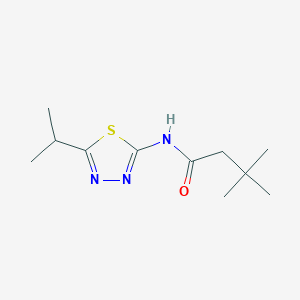![molecular formula C19H16F2N2O3 B5864131 N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)
N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, commonly known as DFB, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
DFB exerts its effects through the inhibition of specific biological pathways, such as PAK4. The compound binds to the active site of the target protein, preventing it from carrying out its normal function. This inhibition can lead to a range of downstream effects, such as changes in gene expression or alterations in cellular signaling pathways.
Biochemical and Physiological Effects:
DFB has been found to have a range of biochemical and physiological effects, depending on the specific biological pathway being targeted. For example, inhibition of PAK4 activity by DFB has been shown to reduce tumor growth and metastasis in preclinical models. DFB has also been found to have anti-inflammatory effects, potentially through its inhibition of the NF-κB pathway.
实验室实验的优点和局限性
DFB has several advantages as a tool for scientific research, including its high potency and specificity for certain biological pathways. However, the compound also has some limitations, such as its relatively low solubility in water and potential toxicity at high doses.
未来方向
There are several future directions for research involving DFB, including the development of more potent and selective inhibitors of specific biological pathways. Additionally, DFB could be used in combination with other compounds to enhance its effects or to target multiple pathways simultaneously. Further research is also needed to fully understand the potential limitations and toxicities of DFB, particularly in the context of in vivo studies.
合成方法
DFB can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis typically involves the use of a palladium-catalyzed coupling reaction to form the benzamide core, followed by the addition of the isoxazole and fluorophenyl groups. The final product is typically purified through chromatography and characterized through various spectroscopic techniques.
科学研究应用
DFB has been used in a range of scientific research applications, including as a tool for investigating the role of specific biological pathways in disease states. For example, DFB has been found to inhibit the activity of a protein kinase known as PAK4, which has been implicated in various types of cancer. By inhibiting PAK4 activity, DFB has been shown to reduce tumor growth in preclinical models.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3/c1-11-16(12(2)26-23-11)10-25-15-5-3-4-13(8-15)19(24)22-14-6-7-17(20)18(21)9-14/h3-9H,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMGMOTYLVBBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5864089.png)
![2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)
![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)

![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)


![2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)
